molecular formula C11H12BrNO2 B14823507 4-Bromo-3-cyclopropoxy-N-methylbenzamide

4-Bromo-3-cyclopropoxy-N-methylbenzamide

Cat. No.: B14823507
M. Wt: 270.12 g/mol
InChI Key: ULVDDPNRULSWNF-UHFFFAOYSA-N
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Description

4-Bromo-3-cyclopropoxy-N-methylbenzamide is a benzamide derivative characterized by a bromine atom at the para position (C4), a strained cyclopropoxy group at the meta position (C3), and an N-methyl substituent on the amide nitrogen. The cyclopropoxy group introduces steric and electronic effects distinct from linear alkoxy substituents, which may influence solubility, stability, and intermolecular interactions .

Properties

Molecular Formula

C11H12BrNO2

Molecular Weight

270.12 g/mol

IUPAC Name

4-bromo-3-cyclopropyloxy-N-methylbenzamide

InChI

InChI=1S/C11H12BrNO2/c1-13-11(14)7-2-5-9(12)10(6-7)15-8-3-4-8/h2,5-6,8H,3-4H2,1H3,(H,13,14)

InChI Key

ULVDDPNRULSWNF-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=CC(=C(C=C1)Br)OC2CC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-3-cyclopropoxy-N-methylbenzamide typically involves the following steps:

    Bromination: The starting material, 3-cyclopropoxybenzoic acid, undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromine atom at the 4-position.

    Amidation: The brominated intermediate is then reacted with N-methylamine under appropriate conditions to form the desired benzamide derivative.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3-cyclopropoxy-N-methylbenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

Major Products Formed

    Substitution: Various substituted benzamides depending on the nucleophile used.

    Oxidation: Oxidized derivatives of the benzamide.

    Reduction: Reduced forms of the benzamide.

    Hydrolysis: 3-cyclopropoxybenzoic acid and N-methylamine.

Scientific Research Applications

4-Bromo-3-cyclopropoxy-N-methylbenzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Bromo-3-cyclopropoxy-N-methylbenzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name CAS Number Molecular Formula Molar Mass (g/mol) Key Substituents Boiling Point (°C) pKa Reference
4-Bromo-3-cyclopropoxy-N-methylbenzamide Not available C₁₂H₁₄BrNO₂ 296.15 (calculated) Br (C4), cyclopropoxy (C3), N-methyl Not reported Not reported N/A
N-Isopropyl 4-bromo-3-methoxybenzamide 1072944-42-3 C₁₂H₁₆BrNO₂ 302.17 Br (C4), methoxy (C3), N-isopropyl Not reported Not reported
3-Bromo-4-methoxy-N-[4-(phenylamino)phenyl]benzamide 356541-68-9 C₂₀H₁₇BrN₂O₂ 397.27 Br (C3), methoxy (C4), N-phenylamino 485.1 (predicted) 12.48 (predicted)
4-Bromo-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-(piperidine-1-sulfonyl)benzamide Not available C₂₀H₂₀BrN₃O₃S₂ 502.43 (calculated) Br (C4), piperidinylsulfonyl (C3), thiophene-cyano Not reported Not reported

Key Observations:

Substituent Diversity: The target compound’s cyclopropoxy group (C₃H₅O) contrasts with the methoxy (CH₃O) group in N-isopropyl 4-bromo-3-methoxybenzamide and the phenylamino (C₆H₅NH) group in 3-bromo-4-methoxy-N-[4-(phenylamino)phenyl]benzamide . Cyclopropoxy’s ring strain may enhance reactivity compared to methoxy’s linear structure.

Physicochemical Properties: Molecular Weight: The target compound (296.15 g/mol) is lighter than analogs with extended substituents (e.g., 397.27 g/mol for the phenylamino derivative ). pKa: The phenylamino derivative’s higher predicted pKa (12.48) suggests greater basicity compared to other benzamides, likely due to the electron-donating phenylamino group .

Structural Similarity Analysis ()

lists benzenesulfonamides (e.g., 4-Bromo-N-methylbenzenesulfonamide, similarity score 0.75) as structurally related but functionally distinct due to the sulfonamide (-SO₂NH₂) group instead of benzamide (-CONH₂). These compounds may exhibit divergent solubility and receptor affinity profiles .

Q & A

Q. What are the key steps for synthesizing 4-Bromo-3-cyclopropoxy-N-methylbenzamide, and how can reaction conditions be optimized to minimize side products?

Synthesis typically involves sequential functionalization: bromination of the benzamide core, cyclopropane-ether formation via nucleophilic substitution, and N-methylation. Critical parameters include temperature control (e.g., 0–5°C for bromination to prevent over-halogenation) and solvent selection (e.g., DMF for cyclopropoxy group introduction to enhance nucleophilicity). Side products like N-demethylated analogs or di-brominated impurities can be minimized using stoichiometric control and inert atmospheres .

Q. How can researchers confirm the structural integrity of 4-Bromo-3-cyclopropoxy-N-methylbenzamide post-synthesis?

Combined spectroscopic techniques are essential:

  • NMR : <sup>1</sup>H and <sup>13</sup>C NMR verify cyclopropane protons (δ ~1.0–1.5 ppm) and methylamide resonance (δ ~3.0 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., m/z 284.02 for [M+H]<sup>+</sup>) and bromine isotopic patterns .
  • X-ray Crystallography : Resolves stereochemical ambiguities in the cyclopropoxy moiety .

Q. What methods are recommended for determining the compound’s physicochemical properties (e.g., solubility, logP)?

  • Solubility : Use shake-flask experiments in buffers (pH 1–7.4) with HPLC quantification .
  • logP : Reverse-phase HPLC (C18 column) with reference standards or computational tools like ACD/Labs Percepta .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of 4-Bromo-3-cyclopropoxy-N-methylbenzamide in novel reactions?

Quantum mechanical calculations (e.g., DFT) model transition states for bromine substitution or cyclopropane ring-opening. Tools like Gaussian or COMSOL Multiphysics simulate electronic effects (e.g., electron-withdrawing bromine directing electrophilic attacks) . Reaction path sampling (e.g., Nudged Elastic Band method) identifies low-energy pathways for synthetic route optimization .

Q. What experimental strategies address contradictions in biological activity data for this compound?

  • Dose-Response Reproducibility : Validate assays across multiple cell lines (e.g., HEK293 vs. HeLa) to rule out cell-specific artifacts .
  • Metabolite Interference : Use LC-MS/MS to detect in situ degradation products (e.g., debrominated analogs) that may skew activity .
  • Target Engagement Studies : Employ SPR (Surface Plasmon Resonance) or CETSA (Cellular Thermal Shift Assay) to confirm direct target binding .

Q. How can factorial design optimize catalytic systems for asymmetric derivatization of this compound?

A 2<sup>k</sup> factorial design evaluates variables:

  • Factors : Catalyst loading (e.g., Pd/C vs. Ni), solvent polarity (THF vs. DCM), temperature (25°C vs. 60°C).
  • Response Variables : Enantiomeric excess (HPLC chiral column) and yield .
    Statistical tools (e.g., ANOVA) identify interactions between factors, reducing trial-and-error experimentation .

Q. What analytical challenges arise in studying the compound’s stability under physiological conditions, and how are they resolved?

  • Hydrolytic Degradation : Cyclopropoxy groups are prone to acid-catalyzed ring-opening. Use <sup>19</sup>F NMR (if fluorinated analogs exist) or <sup>1</sup>H NMR to track degradation kinetics in simulated gastric fluid .
  • Oxidative Stability : EPR (Electron Paramagnetic Resonance) detects radical intermediates formed during autoxidation .

Q. How do steric and electronic effects of the cyclopropoxy group influence regioselectivity in cross-coupling reactions?

  • Steric Effects : The cyclopropane ring hinders ortho-substitution, favoring para-functionalization in Suzuki-Miyaura couplings .
  • Electronic Effects : Electron-donating cyclopropoxy groups activate the benzamide ring for electrophilic substitutions, as shown by Hammett σpara values .

Methodological Resources

  • Synthetic Protocols : PubChem’s computed properties and retrosynthesis tools .
  • Data Validation : Cross-reference experimental spectra with NIST databases .
  • Safety Compliance : Follow OSHA guidelines for handling brominated compounds .

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